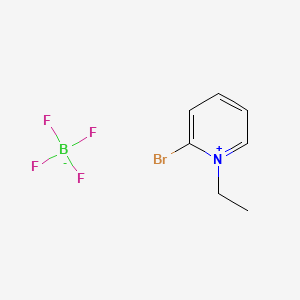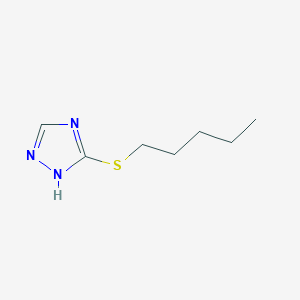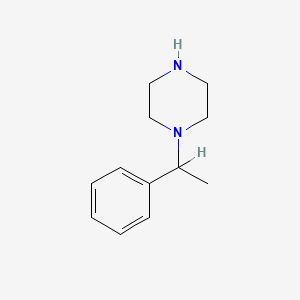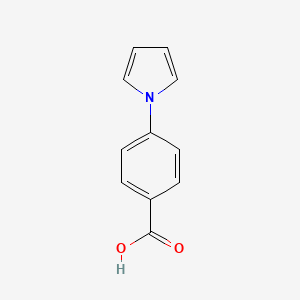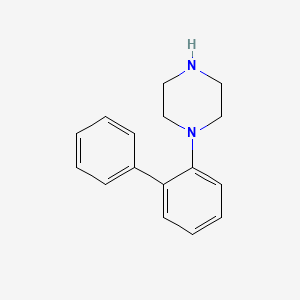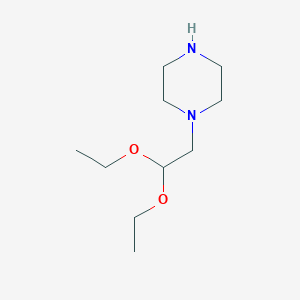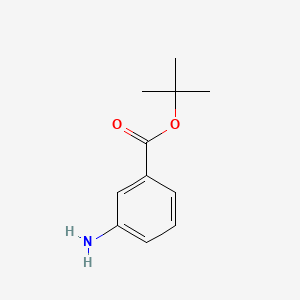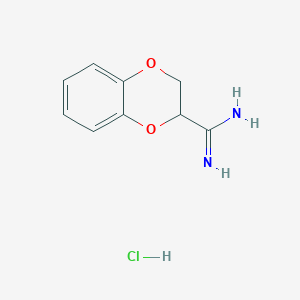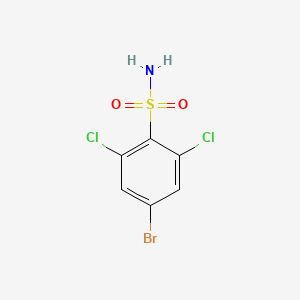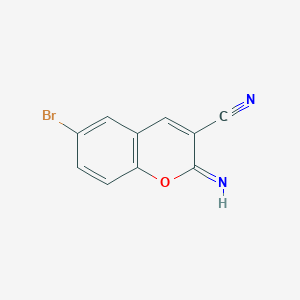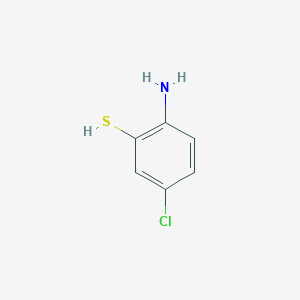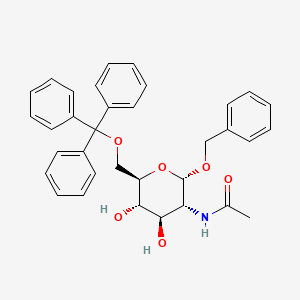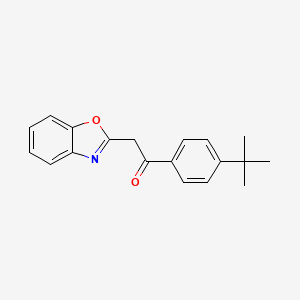
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone" is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the oxazole ring. This type of compound is known for its diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The tert-butyl group attached to the phenyl ring is a common bulky substituent that can influence the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. Although the provided abstracts do not directly describe the synthesis of "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone," they offer insights into related synthetic strategies. For instance, the synthesis of 4H-3,1-benzoxazine derivatives is reported through acid-catalyzed cyclization of isocyanophenyl ketones with vinyl ethers . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole ring. The crystal structure of a related compound, 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane, was determined using X-ray diffraction, revealing a centrosymmetrical structure in the triclinic space group . This information is valuable as it provides a basis for understanding how substituents like the tert-butyl group might affect the overall molecular geometry and packing of the target compound.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions due to the reactive nature of the oxazole ring. The abstracts do not provide specific reactions for "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone," but they do mention reactions involving similar structures, such as the synthesis of bridged tetra(phenol) compounds from benzoxazine derivatives . These reactions typically involve nucleophilic substitutions, cyclizations, and condensations, which could be relevant to the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by the substituents on the benzoxazole ring. The tert-butyl group is known to impart steric hindrance, which can affect the compound's solubility, melting point, and reactivity. The abstracts do not provide specific data on the physical and chemical properties of "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone," but they do describe the synthesis and characterization of related compounds, which suggests that similar analytical techniques (e.g., NMR, IR, MS) could be used to determine these properties .
Applications De Recherche Scientifique
Synthesis and Fungicidal Activity
- Mao, H., Song, H., and Shi, D. (2013) explored the synthesis of novel pyrazole derivatives using 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, showing moderate to excellent fungicidal activity against certain fungi like Cercospora arachidicola Hori. (Mao, Song, & Shi, 2013).
Synthesis of Imidazol Benzoxazol Derivatives
- A synthesis method for imidazol benzoxazol derivatives was developed by Ahmadi Chalak Azimi et al. (2014), utilizing a compound related to 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. (Ahmadi Chalak Azimi, 2014).
Catalytic and Electrochemical Properties
- Karaoğlu, K. et al. (2016) investigated dinuclear Cu(II) complexes with ligands based on benzoxazole, demonstrating their catecholase-mimetic activities and electrochemical behaviors. (Karaoğlu et al., 2016).
X-ray Diffraction Analysis
- The structure of a derivative of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone was analyzed by Tkachev, V. V. et al. (2018) using single-crystal X-ray diffraction. (Tkachev et al., 2018).
Synthesis of Indazole Derivatives
- Yan-feng, T. (2012) developed a synthesis route for indazole derivatives, which included the use of a compound related to 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. (Yan-feng, 2012).
Versatile Chemical Transformations
- Iasco, O. et al. (2012) synthesized benzoxazoles derivative ligands and studied their transformations upon complexation with 3d-metal ions. (Iasco et al., 2012).
Photoinduced Oxidative Annulation
- Zhang, J. et al. (2017) demonstrated a photoinduced oxidative annulation process to synthesize ethanone derivatives, related to benzoxazole compounds. (Zhang et al., 2017).
Anti-Candida Activity
- Staniszewska, M. et al. (2021) evaluated the anti-Candida activity and action mode of benzoxazole derivatives, including 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. (Staniszewska et al., 2021).
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGSTFWPJWLKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375477 |
Source


|
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | |
CAS RN |
849021-33-6 |
Source


|
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

